molecular formula C8H16N2O B13312201 3-ethyl-N'-hydroxycyclopentane-1-carboximidamide

3-ethyl-N'-hydroxycyclopentane-1-carboximidamide

Cat. No.: B13312201
M. Wt: 156.23 g/mol
InChI Key: IPBPOBKMOXVHIF-UHFFFAOYSA-N
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Description

3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide is a chemical compound with the molecular formula C8H16N2O. It is primarily used for research purposes and is known for its unique structure, which includes a cyclopentane ring substituted with an ethyl group and a hydroxycarboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with ethylamine and hydroxylamine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

While specific industrial production methods for 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products

    Oxidation: Formation of 3-ethylcyclopentanone-1-carboximidamide.

    Reduction: Formation of 3-ethyl-N’-hydroxycyclopentane-1-amine.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarboximidamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The ethyl group may also contribute to the compound’s overall hydrophobicity, affecting its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carboximidamide: Lacks the ethyl and hydroxy groups, resulting in different chemical properties.

    3-Ethylcyclopentane-1-carboximidamide:

    N’-Hydroxycyclopentane-1-carboximidamide: Lacks the ethyl group, influencing its hydrophobicity and binding affinity.

Uniqueness

3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide is unique due to the presence of both the ethyl and hydroxycarboximidamide groups. This combination imparts distinct chemical properties, making it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-ethyl-N'-hydroxycyclopentane-1-carboximidamide

InChI

InChI=1S/C8H16N2O/c1-2-6-3-4-7(5-6)8(9)10-11/h6-7,11H,2-5H2,1H3,(H2,9,10)

InChI Key

IPBPOBKMOXVHIF-UHFFFAOYSA-N

Isomeric SMILES

CCC1CCC(C1)/C(=N/O)/N

Canonical SMILES

CCC1CCC(C1)C(=NO)N

Origin of Product

United States

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